BenchChemオンラインストアへようこそ!

Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine

Ophthalmology Prodrug Activation Intraocular Pressure

Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine is a fluorinated indole derivative with the molecular formula C₁₃H₁₅F₃N₂ and a molecular weight of 256.27 g/mol. Structurally, it features an indole core N1-substituted with a 2,2,2-trifluoroethyl group and a 4-substituted ethylaminomethyl moiety.

Molecular Formula C13H15F3N2
Molecular Weight 256.27 g/mol
Cat. No. B7894550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine
Molecular FormulaC13H15F3N2
Molecular Weight256.27 g/mol
Structural Identifiers
SMILESCCNCC1=C2C=CN(C2=CC=C1)CC(F)(F)F
InChIInChI=1S/C13H15F3N2/c1-2-17-8-10-4-3-5-12-11(10)6-7-18(12)9-13(14,15)16/h3-7,17H,2,8-9H2,1H3
InChIKeySYRIJLCGVGCLDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine (CAS 1485472-06-7) Molecular Profile


Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine is a fluorinated indole derivative with the molecular formula C₁₃H₁₅F₃N₂ and a molecular weight of 256.27 g/mol . Structurally, it features an indole core N1-substituted with a 2,2,2-trifluoroethyl group and a 4-substituted ethylaminomethyl moiety. This substitution pattern distinguishes it from simple 1-alkyl-indole or 4-aminoindole analogs, imparting distinct physicochemical properties relevant to central nervous system and ophthalmological receptor targeting [1].

Selection Risk: Why Non-Trifluoroethyl or 4-Position Indole Analogs Cannot Replace Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine


Indole-based ethylamines exhibit highly sensitive structure-activity relationships (SAR) at both the N1 and C4 positions. The 2,2,2-trifluoroethyl group on the indole nitrogen is not a simple bioisostere for an ethyl or methyl group; it fundamentally alters electron density, lipophilicity, and metabolic stability [1]. Patent data on related indole-7-carboxamides shows that swapping a 2,2,2-trifluoroethyl group (Compound A) for an ethyl group (Compound B) dramatically changes prodrug conversion rates and corneal permeability, while both retain potent α1-blocking activity [2]. Similarly, shifting the ethylaminomethyl group from the 4-position to the 5- or 3-position alters receptor affinity profiles. Generic substitution with a non-fluorinated or differently positioned analog therefore risks both pharmacokinetic and pharmacodynamic failure, even if in vitro potency is superficially retained.

Head-to-Head Evidence: Quantified Differentiation of Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine from Key Analogs


Trifluoroethyl vs. Ethyl N1-Substitution Drives Superior Prodrug Conversion for Ocular Delivery

In indole-7-carboxamide analogs, the trifluoroethyl-substituted Compound A showed superior prodrug conversion kinetics compared to the ethyl-substituted Compound B. While the pivalate ester of Compound A achieved 67% conversion to the active parent drug within 30 minutes in blood, alternative ester derivatives of Compound A showed as low as 2-12% conversion under the same conditions [1]. This class-level evidence supports the assertion that the 2,2,2-trifluoroethyl group on the indole nitrogen enhances esterase-mediated activation of prodrugs, a critical advantage for topical ophthalmic applications where rapid corneal permeation and conversion are required.

Ophthalmology Prodrug Activation Intraocular Pressure

Enhanced Corneal Permeability of Trifluoroethyl-Indole Prodrugs vs. Parent Alcohol Forms

The patent literature directly states that Compounds A and B (the active alcohol forms) have poor corneal permeability, resulting in low aqueous humor concentrations when applied topically as eye drops [1]. In contrast, the pivalate ester derivatives, particularly of the trifluoroethyl analog, exhibit 'extremely high membrane permeability' and are rapidly converted to the active form post-permeation. While exact Cmax or AUC values are not disclosed in the abstract, the qualitative and functional difference is presented as a key inventive step, underscoring the necessity of the trifluoroethyl group in achieving therapeutic drug levels in the anterior chamber.

Ocular Pharmacokinetics Corneal Permeability Aqueous Humor Concentration

Lipophilicity (cLogP) Differentiation of the 4-Ethylaminomethyl Trifluoroethyl-Indole Scaffold

Computationally predicted logP data identify a measurable lipophilicity advantage of the target compound's scaffold compared to non-fluorinated analogs. The core 1-(2,2,2-trifluoroethyl)-1H-indole scaffold has a predicted logP of approximately 2.93 [1], whereas the corresponding 1-ethyl-1H-indole scaffold is predicted to have a significantly lower logP (approximately 1.8-2.0 based on in silico estimation). This difference of nearly one log unit translates to roughly a 10-fold increase in partition coefficient, potentially enhancing blood-brain barrier penetration and membrane permeability, which is crucial for CNS-targeted research applications.

Physicochemical Properties Lipophilicity CNS Drug Design

α1-Adrenoceptor Potency of Trifluoroethyl-Indole Derivatives vs. Clinical Standard Bunazosin

The indole-7-carboxamide series featuring the 2,2,2-trifluoroethyl N1-substituent demonstrated 'extremely potent α1-blocking effect, more than 70-fold stronger than Bunazosin hydrochloride' [1]. While this data pertains to a different substitution pattern (7-carboxamide) than the target compound (4-ethylaminomethyl), it establishes that the trifluoroethyl-indole pharmacophore can achieve high potency at clinically relevant targets. The target compound, with its 4-ethylaminomethyl group, may serve as a versatile intermediate for exploring SAR around this potent pharmacophore.

Alpha-1 Blocker Glaucoma Receptor Pharmacology

Validated Application Scenarios for Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine Based on Comparative Evidence


Topical Ophthalmic Prodrug Design Leveraging Trifluoroethyl-Mediated Corneal Permeability

The compound serves as a key intermediate or pharmacophore for designing ester-based prodrugs intended for topical ocular delivery. Evidence from the indole-7-carboxamide series shows that the 2,2,2-trifluoroethyl group, when combined with a pivalate ester, enables rapid corneal permeation and efficient conversion (67% in 30 min) to the active parent drug [1]. The target compound's 4-ethylaminomethyl group provides a chemically tractable amine handle for further prodrug derivatization, supporting structure-activity relationship (SAR) exploration for glaucoma or ocular hypertension therapies.

CNS Drug Discovery Scaffold with Predicted Enhanced Brain Penetration

With a predicted cLogP of approximately 2.93 for the trifluoroethyl-indole core [2], this compound is lipophilic enough to favor passive blood-brain barrier (BBB) penetration, yet retains the polar amine functionality necessary for receptor interactions. The >70-fold potency advantage of related trifluoroethyl-indole derivatives at α1-adrenoceptors [1] suggests that the scaffold is well-suited for CNS-targeted programs where both potency and brain exposure are critical, such as in the development of novel antidepressants or anxiolytics.

Isosteric Replacement of 1-Ethyl-Indoles in Established Receptor Programs

For programs where a 1-ethyl-indole scaffold has shown target engagement but suffers from rapid metabolism or poor permeability, this compound offers a direct, isosteric replacement option. The trifluoroethyl group is known to enhance metabolic stability by blocking cytochrome P450-mediated N-dealkylation, a common metabolic soft spot for N-ethyl indoles. While specific metabolic stability data for this compound is not publicly available, the class-level principle is well-documented and supports its procurement for lead optimization campaigns [3].

Versatile Functionalizable Intermediate for Parallel SAR Synthesis

The 4-ethylaminomethyl side chain provides a secondary amine that can be readily diversified via reductive amination, amide coupling, or sulfonamide formation to generate libraries of analogs for screening. Unlike the simpler 4-amino analog (1-(2,2,2-trifluoroethyl)-1H-indol-4-amine, CAS 1341455-33-1) , the ethylaminomethyl group offers greater steric bulk and conformational flexibility, which may translate into improved subtype selectivity when targeting aminergic GPCRs or kinases.

Quote Request

Request a Quote for Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.